molecular formula C10H10N2O3S B1207651 去铁铁硫ocin CAS No. 76045-30-2

去铁铁硫ocin

货号 B1207651
CAS 编号: 76045-30-2
分子量: 238.27 g/mol
InChI 键: MXNMKXDOWGYTSV-ZCFIWIBFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desferriferrithiocin is a chemical compound with the molecular formula C10H10N2O3S and a molecular weight of 238.26 . It is an iron chelator , which means it has the ability to bind and remove iron from the body. This property makes it potentially useful in treating conditions related to iron overload .


Physical And Chemical Properties Analysis

Desferriferrithiocin appears as a faintly yellow to dark yellow powder. It should be stored at a temperature between 2-8°C . More detailed physical and chemical properties, such as its melting point, boiling point, and density, are not provided in the available resources.

科学研究应用

铁螯合功效

去铁硫ocin及其类似物已被广泛评估其螯合铁的能力。Bergeron 等人(1991 年)强调了去铁硫ocin 在促进铁清除方面的能力,强调了其结构特征(特别是芳香羟基和噻唑啉环羧基)在其作为铁螯合剂的有效性中的重要性 (Bergeron 等人,1991 年)。同一小组在 1999 年和 2012 年的进一步研究探讨了结构修饰对去铁硫ocin 类似物的铁清除和毒性谱的影响,发现了毒性降低且具有有效铁清除特性的配体 (Bergeron 等人,1999 年)(Bergeron 等人,2012 年)

免疫调节作用

Bierer 和 Nathan(1990 年)研究了去铁硫ocin 对 T 淋巴细胞功能的体外作用。他们的研究结果表明,去铁硫ocin 与去铁胺一样,可以以可逆和剂量依赖的方式抑制 T 细胞增殖,表明其在免疫抑制和治疗移植物排斥或自身免疫性疾病等疾病中的潜在用途 (Bierer & Nathan,1990 年)

抗肿瘤潜力

Kicic 等人(2002 年)证明去铁硫ocin 具有有效的抗肿瘤活性,特别是在肝细胞癌细胞系中。该研究表明,去铁硫ocin 在抑制癌细胞增殖方面比临床使用的螯合剂去铁胺更有效,表明其在癌症治疗中的潜在应用 (Kicic、Chua 和 Baker,2002 年)

疟疾治疗

Fritsch 等人(1987 年)探索了去铁铁硫ocin 对引起疟疾的寄生虫恶性疟原虫的使用。该研究发现,去铁铁硫ocin 以剂量依赖的方式抑制恶性疟原虫的体外生长,表明其作为疟疾治疗的潜力 (Fritsch、Sawatzki、Treumer、Jung 和 Spira,1987 年)

属性

IUPAC Name

methyl (4S)-2-(3-hydroxypyridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-15-10(14)6-5-16-9(12-6)8-7(13)3-2-4-11-8/h2-4,6,13H,5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNMKXDOWGYTSV-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(=N1)C2=C(C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CSC(=N1)C2=C(C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desferriferrithiocin

CAS RN

76045-30-2
Record name Desferriferrithiocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076045302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desferriferrithiocin
Reactant of Route 2
Desferriferrithiocin
Reactant of Route 3
Desferriferrithiocin
Reactant of Route 4
Reactant of Route 4
Desferriferrithiocin
Reactant of Route 5
Desferriferrithiocin
Reactant of Route 6
Desferriferrithiocin

Citations

For This Compound
83
Citations
RJ Bergeron, J Wiegand, JS McManis… - Journal of medicinal …, 2005 - ACS Publications
Altering the lipophilicity (log P app ) of desferrithiocin analogues can change the organ distribution of the chelators and lead to enhanced iron clearance. For example, alkylation of (S)-2-…
Number of citations: 27 pubs.acs.org
G Fritsch, G Sawatzki, J Treumer, A Jung… - Experimental …, 1987 - Elsevier
The microbial iron chelators desferriferrithiocin and desferricrocin as well as human lactoferrin were tested in vitro against Plasmodium falciparum. The microbial chelators inhibit the …
Number of citations: 79 www.sciencedirect.com
RJ Bergeron, G Huang, WR Weimar… - Journal of medicinal …, 2003 - ACS Publications
Traditional thinking has been that hexacoordinate Fe(III) ligands are more effective at preventing iron's interactions with reactive oxygen species, most particularly the Fe(II)-mediated …
Number of citations: 29 pubs.acs.org
Y Jin, A Baquet, A Florence, RR Crichton… - Biochemical …, 1989 - Elsevier
3 H-Desferrithiocin (DFT) has been synthesized from desmethyl desferrithiocin. The uptake and release of this 3 H siderophore and of its iron complex have been studied in cultured rat …
Number of citations: 27 www.sciencedirect.com
RJ Bergeron, J Wiegand, JS McManis… - Journal of medicinal …, 2003 - ACS Publications
The impact of altering the octanol−water partition properties (log P) of analogues of desazadesferrithiocin, (S)-4,5-dihydro-2-(2-hydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid, on …
Number of citations: 52 pubs.acs.org
FE Hahn, TJ McMurry, A Hugi… - Journal of the American …, 1990 - ACS Publications
… Desferriferrithiocin is a chiral siderophore that was first isolated in 1980 from … The chirality of carbon(IV) of the thiazoline ring in desferriferrithiocin has an S absolute configuration, …
Number of citations: 60 pubs.acs.org
DB Morse, TB Rauchfuss… - Journal of the American …, 1990 - ACS Publications
Conclusion Diastereomeric (A and C) chromic complexes of the chiral ligand (S)-desferriferrithiocin have been synthesized, separated, and fully characterized. Previous studies have …
Number of citations: 41 pubs.acs.org
RC Hider, X Kong, V Abbate, R Harland, K Conlon… - Dalton …, 2015 - pubs.rsc.org
… , this is the first time such an equilibrium has been observed for iron(III) complexes, although similar equilibria are known for other metals such as cobalt with desferriferrithiocin. …
Number of citations: 26 pubs.rsc.org
M Garrick, R Alberico, J Hoke… - Annals of the New …, 1990 - Wiley Online Library
… Transfusions of normal and “effete”(heat-treated) blood potentially increase iron levels, while chelation with desferrioxamine (DFO) and desferriferrithiocin (DFFT) potentially decreases …
Number of citations: 2 nyaspubs.onlinelibrary.wiley.com
K Langemann, D Heineke, S Rupprecht… - Inorganic …, 1996 - ACS Publications
… Nordesferriferrithiocin, NDFFTH 2 , is a derivative of the siderophore desferriferrithiocin, … One recent new prospect has been the siderophore desferriferrithiocin (1a) (Figure 1), first …
Number of citations: 25 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。